molecular formula C34H36O8 B12788416 4alpha-Phorbol 12,13-dibenzoate CAS No. 123672-47-9

4alpha-Phorbol 12,13-dibenzoate

Cat. No.: B12788416
CAS No.: 123672-47-9
M. Wt: 572.6 g/mol
InChI Key: FQHYQCXMFZHLAE-JSRDOVAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Phorbol 12,13-dibenzoate is a synthetic compound derived from phorbol, a natural product found in the seeds of the Croton tiglium plant It is known for its biological activity, particularly as an activator of protein kinase C (PKC)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha-Phorbol 12,13-dibenzoate typically involves the esterification of phorbol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl groups of phorbol and the carboxyl groups of benzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4alpha-Phorbol 12,13-dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4alpha-Phorbol 12,13-dibenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound is used to investigate the role of protein kinase C in cellular signaling pathways.

    Medicine: Research on this compound has provided insights into the development of cancer therapies and other medical treatments.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4alpha-Phorbol 12,13-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the phosphoinositide pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

Similar Compounds

    4alpha-Phorbol 12,13-didecanoate: Another phorbol ester with similar biological activity.

    Phorbol 12-myristate 13-acetate (PMA): A well-known PKC activator used in research.

    Ingenol 3-angelate: A compound with similar structure and biological activity.

Uniqueness

4alpha-Phorbol 12,13-dibenzoate is unique in its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

123672-47-9

Molecular Formula

C34H36O8

Molecular Weight

572.6 g/mol

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-benzoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] benzoate

InChI

InChI=1S/C34H36O8/c1-19-15-25-32(39,27(19)36)17-21(18-35)16-24-26-31(3,4)34(26,42-30(38)23-13-9-6-10-14-23)28(20(2)33(24,25)40)41-29(37)22-11-7-5-8-12-22/h5-16,20,24-26,28,35,39-40H,17-18H2,1-4H3/t20-,24+,25-,26-,28-,32+,33-,34-/m1/s1

InChI Key

FQHYQCXMFZHLAE-JSRDOVAZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.